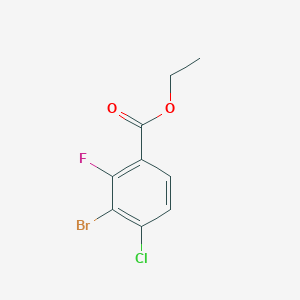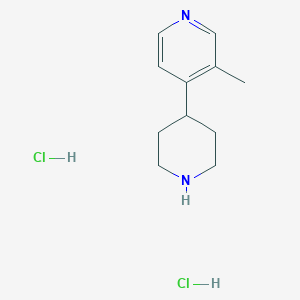
Ethyl 3-bromo-4-chloro-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-4-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H6BrClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-chloro-2-fluorobenzoate typically involves the esterification of 3-bromo-4-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation reactions to introduce the bromine, chlorine, and fluorine substituents on the benzene ring, followed by esterification to form the final product. The reaction conditions are optimized to achieve high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-4-chloro-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Oxidation: Oxidized derivatives of the benzoate.
Reduction: Reduced derivatives of the benzoate.
Ester Hydrolysis: 3-bromo-4-chloro-2-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4-chloro-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-4-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the benzene ring can enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The ester group allows for easy modification, enabling the synthesis of derivatives with improved activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-bromo-4-fluorobenzoate
- Ethyl 3-chloro-4-fluorobenzoate
- Ethyl 3-bromo-2-fluorobenzoate
Uniqueness
Ethyl 3-bromo-4-chloro-2-fluorobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of diverse organic molecules and for studying the effects of multiple halogen substitutions on biological activity.
Eigenschaften
Molekularformel |
C9H7BrClFO2 |
|---|---|
Molekulargewicht |
281.50 g/mol |
IUPAC-Name |
ethyl 3-bromo-4-chloro-2-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2H2,1H3 |
InChI-Schlüssel |
YYIZSWNYFNJWMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)











